Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[111]pentanyl]acetate is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate typically involves multiple steps. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the amino and ester groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the stability of the bicyclo[1.1.1]pentane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials with unique properties, such as high strength and stability.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s binding affinity and specificity. The amino and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-[3-(3-phenyl)-1-bicyclo[1.1.1]pentanyl]acetate: Similar structure but lacks the methyl group on the phenyl ring.
Methyl 2-amino-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate: Similar structure with the methyl group in a different position on the phenyl ring.
Uniqueness
Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may provide advantages in certain applications, such as increased binding affinity or selectivity for specific targets.
Properties
IUPAC Name |
methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10-4-3-5-11(6-10)14-7-15(8-14,9-14)12(16)13(17)18-2/h3-6,12H,7-9,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKAJOGRVYHHAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C23CC(C2)(C3)C(C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.